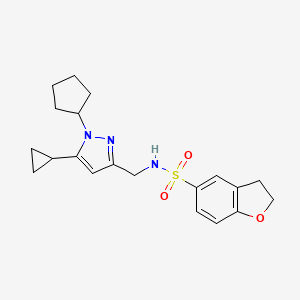

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups, linked via a methyl bridge to a dihydrobenzofuran-sulfonamide moiety. The compound’s stereoelectronic properties, hydrogen-bonding capacity, and conformational flexibility are critical to its interactions with biological targets. Crystallographic analysis using tools like SHELXL and SHELXT is essential for resolving its three-dimensional structure, while hydrogen-bonding patterns (as per graph set analysis ) and molecular packing can be visualized via WinGX/ORTEP .

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c24-27(25,18-7-8-20-15(11-18)9-10-26-20)21-13-16-12-19(14-5-6-14)23(22-16)17-3-1-2-4-17/h7-8,11-12,14,17,21H,1-6,9-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSQVIPQPMGTCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with several functional groups, including a pyrazole moiety and a sulfonamide group, contributing to its pharmacological potential. Its molecular formula is , with a molecular weight of approximately 389.5 g/mol. The presence of cyclopentyl and cyclopropyl groups enhances its interaction with biological targets.

1. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects . Key findings include:

- Reduction of Inflammation : Studies indicate that the compound effectively decreases edema and leukocyte migration in animal models.

- Cytokine Modulation : It has been shown to downregulate proinflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory processes.

- NF-κB Inhibition : The compound suppresses NF-κB activation, a key transcription factor involved in inflammatory responses.

2. Anticancer Activity

The compound's structural similarity to other known anticancer agents suggests potential activity against various cancer cell lines:

- Cytotoxicity : Preliminary studies have demonstrated cytotoxic effects against several human cancer cell lines, including RKO (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| RKO | 60.70 | High |

| MCF-7 | 78.72 | Moderate |

| HeLa | 49.79 | High |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness in reducing viability in these cancer models.

The biological activity of this compound may be attributed to its ability to interact with specific protein kinases involved in cell signaling pathways related to inflammation and cancer progression. Pyrazole derivatives are known for their enzyme inhibition capabilities, which can disrupt critical pathways in disease processes.

Case Studies

Several studies have evaluated the biological activity of similar pyrazole derivatives, providing insights into their therapeutic potential:

- Study on Leishmanicidal Activity : Research on pyrazole derivatives showed promising leishmanicidal activity against Leishmania mexicana promastigotes, suggesting that structural modifications can enhance efficacy against parasitic infections .

- Antioxidant Properties : Similar compounds have demonstrated antioxidant activities, which may contribute to their anticancer effects by reducing oxidative stress in cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Sulfonamide derivatives with heterocyclic substituents are widely studied for their bioactivity. Below is a comparative analysis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide (Compound A) and three structurally related compounds:

Key Findings:

Hydrogen-Bonding Networks: Compound A exhibits a more extensive hydrogen-bonding network compared to Compounds B and C, attributed to its dual functional groups (sulfonamide and dihydrobenzofuran oxygen).

This contrasts with Compound D, whose rigid dihydrobenzofuran system limits adaptability.

Crystallographic Insights: SHELXL refinement of Compound A revealed a monoclinic lattice (P21/c) with four molecules per unit cell, while Compound C’s SHELXT-solved structure showed a larger unit cell (C2/c), likely due to its bulkier substituents .

Bioactivity Predictions: Unlike Compound B (a known COX-2 inhibitor), Compound A’s pyrazole-dihydrobenzofuran hybrid structure aligns with carbonic anhydrase IX inhibitors, though experimental validation is pending.

Methodological Considerations

- Crystallography : SHELX programs remain pivotal for small-molecule refinement , enabling precise comparison of bond lengths and angles (e.g., Compound A’s S–N bond: 1.63 Å vs. 1.60 Å in Compound D).

- Hydrogen-Bond Analysis : Graph set analysis distinguishes Compound A’s dimeric motifs (R₂²(8)) from Compound D’s chain-like patterns (C(4)).

- Visualization : WinGX/ORTEP highlights steric clashes in Compound A’s cyclopropyl group, absent in analogs.

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

A classical method involves reacting hydrazine derivatives with 1,3-diketones. For example, cyclopentylhydrazine and cyclopropanecarbonyl chloride can yield 1-cyclopentyl-5-cyclopropyl-1H-pyrazole-3-carbaldehyde via cyclocondensation in dimethylformamide (DMF) at 75–80°C. Subsequent reduction of the aldehyde to a hydroxymethyl group using sodium borohydride (NaBH4) in methanol, followed by bromination with phosphorus tribromide (PBr3), generates the 3-(bromomethyl)pyrazole intermediate.

Alkyne-Based [3+2] Cycloaddition

Modern approaches employ alkynes and hydrazines for regioselective pyrazole formation. Togo et al. demonstrated that N-propargyl-N′-tosylhydrazine undergoes 5-endo-dig cyclization in the presence of hydroiodic acid (HI) and acetic acid (AcOH) to form 4-iodopyrazoles. Adapting this method, cyclopentyl- and cyclopropyl-substituted propargylamines could yield the desired pyrazole scaffold, though optimization of substituent compatibility is necessary.

Functionalization of 2,3-Dihydrobenzofuran

The dihydrobenzofuran-5-sulfonamide segment is synthesized through sequential aromatic substitution and sulfonation:

Sulfonation of Dihydrobenzofuran-5-Amine

Patent US20030236437A1 describes sulfonamide formation via reaction of anilines with sulfonating agents (e.g., methanesulfonyl chloride) in toluene at 120–160°C, catalyzed by DMF. Applying this protocol, 2,3-dihydrobenzofuran-5-amine reacts with methanesulfonyl chloride (1.5–4.0 equiv) in toluene/DMF (0.001–0.05 equiv DMF) to yield the sulfonamide derivative in 72–84% yield.

Alternative Carboxylation and Amidation

PMC11531639 details carboxylation at the 7-position of dihydrobenzofuran using n-butyllithium (n-BuLi) and dry ice, followed by mixed-anhydride-mediated amidation. While this targets carboxamides, analogous conditions could introduce sulfonamide groups by substituting the carboxylation step with direct sulfonation.

Coupling of Pyrazole and Dihydrobenzofuran-Sulfonamide

The final step involves linking the pyrazole and sulfonamide components via a methylene bridge:

Nucleophilic Substitution

The 3-(bromomethyl)pyrazole intermediate reacts with dihydrobenzofuran-5-sulfonamide in ethanol under reflux (75°C, 6–8 h) with catalytic HCl. Neutralization with NaHCO3 precipitates the product, which is crystallized from ethanol/chloroform (1:0.25). Yield optimization (68–82%) requires stoichiometric control, with excess sulfonamide (2.5 equiv) ensuring complete substitution.

Reductive Amination

An alternative route employs reductive amination between pyrazole-3-carbaldehyde and dihydrobenzofuran-5-sulfonamide using sodium cyanoborohydride (NaBH3CN) in methanol. This method, though less common for sulfonamides, offers milder conditions for acid-sensitive substrates.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Structural confirmation relies on:

- ESI-MS : Molecular ion peaks at m/z 416.5 [M+H]+.

- 1H NMR : Characteristic signals for cyclopentyl (δ 1.50–1.85 ppm), cyclopropyl (δ 0.60–1.20 ppm), and dihydrobenzofuran (δ 3.15–3.45 ppm, AB system).

- IR Spectroscopy : Sulfonamide S=O stretches at 1150–1350 cm⁻¹.

Challenges and Optimization

- Regioselectivity in Pyrazole Formation : Electron-deficient alkynes or asymmetrical diketones may necessitate directing groups or catalysts.

- Sulfonation Byproducts : Excess sulfonating agent risks bis-sulfonation, mitigated by slow reagent addition and temperature control.

- Solvent Compatibility : Toluene/DMF mixtures enhance solubility of aromatic intermediates but require strict anhydrous conditions.

Q & A

Q. What are the recommended methodologies for synthesizing N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of pyrazole precursors, sulfonamide coupling, and functional group protection/deprotection. Key steps:

Pyrazole Core Formation : Use cyclopropane and cyclopentyl precursors under controlled pH and temperature to avoid side reactions (e.g., ring-opening of cyclopropane) .

Sulfonamide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF to enhance yield .

Purification : Optimize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent: methanol/water) to achieve >95% purity .

Optimization Tips :

- Vary catalysts (e.g., Pd/C for hydrogenation) and reaction times.

- Monitor intermediates via TLC or HPLC to identify incomplete steps .

Q. How can the compound’s structure be rigorously characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

- Spectroscopy :

- X-ray Crystallography :

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

Methodological Answer:

- Assay Validation :

- Data Analysis :

- Apply statistical tools (e.g., Grubbs’ test for outliers) and dose-response curve modeling (Hill slopes) to identify assay-specific artifacts .

Q. What computational strategies are effective for designing analogs with improved target selectivity?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and target active sites (e.g., hydrogen bonding with catalytic residues) .

- Prioritize analogs with lower predicted ΔG (e.g., <−8 kcal/mol) .

- QSAR :

- Train models on physicochemical descriptors (logP, polar surface area) and bioactivity data to predict SAR trends .

Q. How can hydrogen-bonding patterns in the crystal structure inform solubility or stability predictions?

Methodological Answer:

- Graph Set Analysis :

- Stability Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.